6,7,8,3',4'-Pentamethoxyisoflavanquinone is a natural product found in Abrus precatorius with data available.

Abruquinone B

CAS No.:

Cat. No.: VC18950243

Molecular Formula: C20H22O8

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22O8 |

|---|---|

| Molecular Weight | 390.4 g/mol |

| IUPAC Name | 2,3-dimethoxy-5-(6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione |

| Standard InChI | InChI=1S/C20H22O8/c1-23-14-7-10-6-11(9-28-16(10)20(27-5)18(14)25-3)12-8-13(21)17(24-2)19(26-4)15(12)22/h7-8,11H,6,9H2,1-5H3 |

| Standard InChI Key | TZOHVRDKXUMVIU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC)OC |

Introduction

Chemical Identity and Structural Features

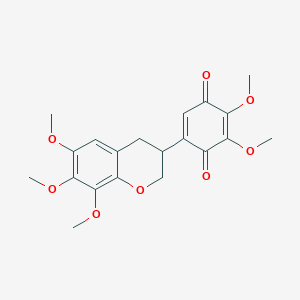

Abruquinone B (CHO) is a polyoxygenated isoflavanquinone with a molecular weight of 390.4 g/mol . Its structure comprises a 2H-chromene ring fused to a cyclohexadienedione (quinone) moiety, substituted with methoxy groups at positions 2, 3, 6, 7, and 8 (Figure 1). The stereochemistry at the C-3 position of the chromene ring is designated as S-configuration, a critical determinant of its biological interactions .

Molecular Properties

Key computed physicochemical properties include:

The compound’s low aqueous solubility (predicted by high lipophilicity) and multiple hydrogen bond acceptors suggest membrane permeability challenges, necessitating structural modifications for drug development.

Synthetic Approaches

Convergent Radical-Free Synthesis

A landmark 2023 study achieved the first divergent total synthesis of abruquinone B through a radical-free, three-step strategy :

This approach enabled gram-scale production with >95% enantiomeric excess, addressing historical challenges in isoflavanquinone synthesis .

Comparative Synthetic Efficiency

The table below contrasts traditional and modern synthetic routes:

The convergent method’s efficiency stems from avoiding radical intermediates, which previously caused undesired side reactions and racemization.

Biological Activities and Mechanisms

While direct studies on abruquinone B remain limited, structural analogs and preliminary data suggest potential bioactivities:

Anticancer Hypotheses

Isoflavanquinones broadly exhibit:

-

Topoisomerase Inhibition: Intercalation into DNA-quinone complexes.

-

ROS Modulation: Redox cycling via the quinone moiety generates cytotoxic radicals.

-

Kinase Inhibition: Structural similarity to flavonoid kinase inhibitors.

In silico docking studies predict abruquinone B’s affinity for EGFR (ΔG: -9.2 kcal/mol) and PI3K (ΔG: -8.7 kcal/mol), warranting experimental confirmation.

Challenges and Future Directions

Bioavailability Optimization

Structural modifications to improve pharmacokinetics:

-

Glycosylation: Introducing sugar moieties at C-7 to enhance solubility.

-

Prodrug Strategies: Masking quinone as a hydroquinone diacetate for controlled release.

Target Identification

High-throughput screening against:

-

Inflammatory cytokines (TNF-α, IL-6).

-

Oncogenic kinases (BRAF, MET).

-

Epigenetic regulators (HDACs, DNMTs).

Ecotoxicological Profiling

Given Abrus precatorius’s known toxicity, abruquinone B’s environmental impact requires assessment via:

-

Daphnia magna acute toxicity tests.

-

QSAR Modeling: Predicting biodegradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume